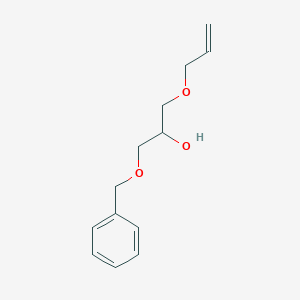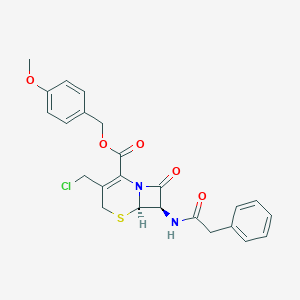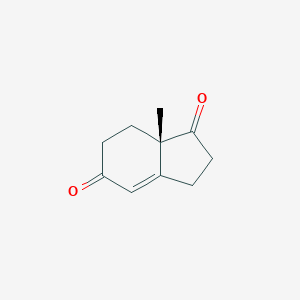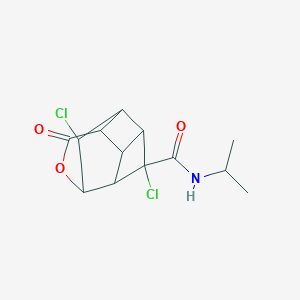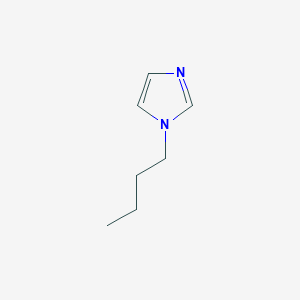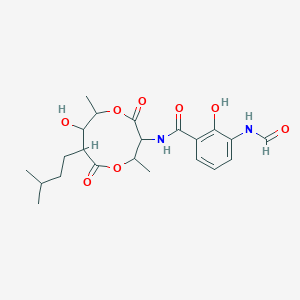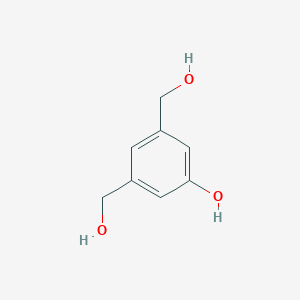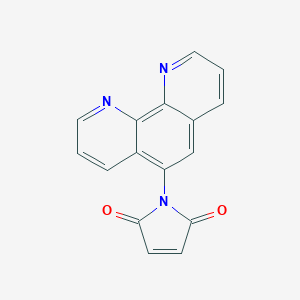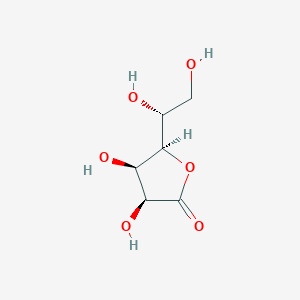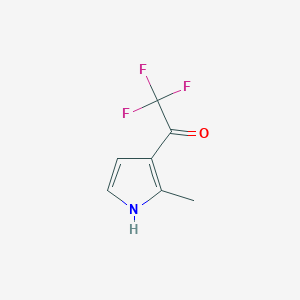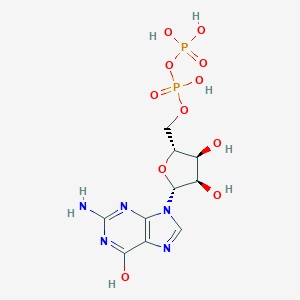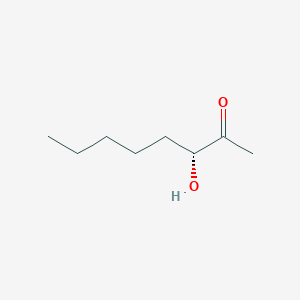
(3R)-3-Hydroxy-2-octanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-2-octanone, also known as 3-Hydroxyoctan-2-one, is a chiral molecule that belongs to the family of ketones. The compound has been extensively studied due to its unique chemical properties and its potential applications in various scientific fields.
Applications De Recherche Scientifique
Optically Active Flavour Compound : (3R)-3-Hydroxy-2-octanone has been synthesized through asymmetric dihydroxylation and studied for its characteristic odour. The (R)-enantiomer of this compound exhibits a mushroom-like, fresh grass odour. Its high flavour dilution factor indicates a significant difference in odour intensity compared to its (S)-enantiomer, making it of interest in flavor and fragrance studies (Liu et al., 2012).
Pheromone Synthesis : Research on beetles has led to the synthesis of related compounds like (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, a pheromone component. Such studies help understand insect behavior and potential applications in pest control (Masuda et al., 2003).
Biosynthesis in Insects : In cerambycid beetles, compounds like (3R)-3-Hydroxy-2-octanone are involved in the biosynthesis of sex pheromones. This highlights its role in insect communication and offers insights into enzymatic processes in nature (Iwabuchi et al., 2014).
Material Science : This compound is also relevant in the synthesis of novel polymeric materials. For instance, bacterial poly(3-hydroxyalkanoates) containing 3-hydroxy-7-oxooctanoate monomers were produced using 2-octanone, which is related to (3R)-3-Hydroxy-2-octanone. Such materials have potential applications in biodegradable plastics and other polymeric products (Jung et al., 2000).
Enzyme Engineering : Research has been conducted on the regio- and enantioselective hydroxylation of alkanes like octane to form compounds related to (3R)-3-Hydroxy-2-octanone. This is significant in biocatalysis and enzyme engineering, offering potential for industrial biotransformation processes (Peters et al., 2003).
Ecology and Conservation : The compound has applications in ecology and conservation. For example, male cerambycid beetles produce compounds like (3R)-3-Hydroxy-2-octanone as part of their aggregation-sex pheromones. Understanding these pheromones can aid in monitoring and conserving beetle species (Molander et al., 2019).
Chemical Ecology : The formation of hydroxycarbonyls, including compounds structurally similar to (3R)-3-Hydroxy-2-octanone, during the oxidation of n-octane provides insights into chemical ecology and atmospheric chemistry (Aschmann et al., 2012).
Polymer Science : (3R)-3-Hydroxy-2-octanone related compounds are used in synthesizing block copolymers, indicating their role in advanced materials and polymer science (Allı et al., 2022).
Renewable Resource Utilization : The compound's derivatives have been synthesized from renewable sources like cellulose, indicating its potential in sustainable chemistry and material synthesis (Defant et al., 2011).
Propriétés
Numéro CAS |
146329-67-1 |
|---|---|
Nom du produit |
(3R)-3-Hydroxy-2-octanone |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
SMILES isomérique |
CCCCC[C@H](C(=O)C)O |
SMILES |
CCCCCC(C(=O)C)O |
SMILES canonique |
CCCCCC(C(=O)C)O |
Autres numéros CAS |
146329-67-1 |
Synonymes |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



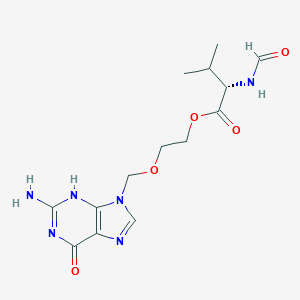
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
